molecular formula C13H18N2O B6334807 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one CAS No. 1240564-74-2

1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one

Cat. No. B6334807
CAS RN: 1240564-74-2
M. Wt: 218.29 g/mol
InChI Key: VZSMILLAQBMCHD-UHFFFAOYSA-N
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Description

“1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one” is a compound that has been mentioned in the context of various scientific studies . It is a derivative of piperazine, a class of compounds that have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .


Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . For example, a library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives were designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral technique . The empirical formula for a similar compound, 3-(4-methylpiperazin-1-yl)aniline, is C11H17N3 .


Chemical Reactions Analysis

There are several synthetic routes for similar compounds, the most common of which involve reactions with other compounds . For example, the most common synthetic route for 1-(3-chlorophenyl)piperazine (mCPP) is the reaction of diethanolamine with m-chloroaniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been evaluated according to Lipinski’s rule of five (RO5) . This rule is used in drug discovery to evaluate drug likeness or “drugability” of compounds .

Scientific Research Applications

1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one has been studied for its potential applications in the fields of synthetic chemistry and biomedical research. In particular, this compound has been used as a starting material for the synthesis of a variety of heterocyclic compounds, including 1,4-dihydropyridines, 1,4-dihydropyridazines, 1,4-dihydropyrimidines, and 1,4-dihydropyrimidazines. In addition, this compound has been studied for its potential therapeutic applications, including its ability to reduce inflammation, inhibit the growth of cancer cells, and modulate the activity of certain enzymes.

Mechanism of Action

The mechanism of action of 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one is not yet fully understood. However, it has been suggested that this compound may act as an agonist of certain G-protein coupled receptors, which could explain its potential therapeutic effects. In addition, this compound has been shown to bind to certain enzymes, suggesting that it may act as an inhibitor of their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully elucidated. However, it has been suggested that this compound may reduce inflammation, inhibit the growth of cancer cells, and modulate the activity of certain enzymes. In addition, this compound has been shown to possess anticonvulsant and anxiolytic properties in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one in laboratory experiments include its low cost, availability, and ease of synthesis. In addition, this compound has been shown to possess a wide range of chemical and biological properties, making it a useful starting material for the synthesis of a variety of heterocyclic compounds. However, the potential toxicity of this compound should be taken into consideration when using it in laboratory experiments.

Future Directions

The potential future directions for 1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one include further research into its mechanism of action, biochemical and physiological effects, and therapeutic applications. In addition, further research into the synthesis methods of this compound could lead to improved yields and purities of the final product. Finally, further research into the potential toxicity of this compound could lead to the development of safer and more effective therapeutic agents.

Synthesis Methods

1-(3-Methylpiperazin-1-yl)-2-phenylethan-1-one can be synthesized from a variety of starting materials, including 1-bromo-2-phenylethan-1-one, 3-methylpiperazine, and sodium hydroxide. The synthesis of this compound typically involves a two-step reaction process, beginning with the condensation of 1-bromo-2-phenylethan-1-one and 3-methylpiperazine, followed by the addition of sodium hydroxide to form the desired product. The reaction conditions can be adjusted to control the yield and purity of the final product.

Safety and Hazards

The safety and hazards of similar compounds have been evaluated. For example, the synthesized compounds were also screened for their antibacterial activity by the agar diffusion method .

properties

IUPAC Name

1-(3-methylpiperazin-1-yl)-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-11-10-15(8-7-14-11)13(16)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZSMILLAQBMCHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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